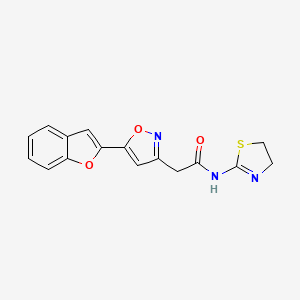

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company, Biotrial. The drug was intended to be a painkiller and was being tested in clinical trials when a tragic incident occurred, leading to the death of one volunteer and severe neurological damage to four others. Despite this unfortunate event, the scientific community continues to study the molecule and its potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide is a compound of interest in the field of organic synthesis and pharmacology due to its unique structural features. The synthesis of related compounds involves various strategies, including the use of functionally substituted 1,2-benzisoxazoles, which are critical in pharmacological activities. A method described by Khodot and Rakitin (2022) for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights the potential for generating derivatives with significant pharmacological interest (Khodot & Rakitin, 2022).

Furthermore, research into the rearrangement of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides by Hanusek and Kammel (2013) underlines the chemical versatility of benzofuran derivatives. These compounds can undergo transformations under mild conditions, potentially yielding novel structures with biological relevance (Hanusek & Kammel, 2013).

Antimicrobial and Biological Activity

The exploration of benzothiazole nuclei in compounds such as N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides by Rezki (2016) demonstrates significant antimicrobial activities. These compounds show promise in addressing resistant bacterial and fungal strains, highlighting the therapeutic potential of benzofuran and benzothiazole derivatives in medicinal chemistry (Rezki, 2016).

properties

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-15(18-16-17-5-6-23-16)9-11-8-14(22-19-11)13-7-10-3-1-2-4-12(10)21-13/h1-4,7-8H,5-6,9H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBGCOKXQJMDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2866140.png)

![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)

![5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2866142.png)

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2866155.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)